Chemical and physical properties of 4-(3-Methylbenzyl)thiomorpholine
Chemical and physical properties of 4-(3-Methylbenzyl)thiomorpholine
Chemical and Physical Properties of 4-(3-Methylbenzyl)thiomorpholine: A Technical Guide for Scaffold-Based Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-(3-Methylbenzyl)thiomorpholine (CAS: 414882-72-7) has emerged as a high-value scaffold for accessing novel chemical space[1]. By integrating a versatile thiomorpholine ring with a sterically defined 3-methylbenzyl moiety, this compound serves as a critical intermediate in the synthesis of therapeutics targeting the central nervous system (CNS), inflammatory pathways, and microbial infections[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and pharmacological utility.
Structural Rationale & Pharmacophore Mapping
The structural architecture of 4-(3-Methylbenzyl)thiomorpholine is deliberately designed to optimize both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Morpholine is a classic privileged scaffold in drug discovery; however, replacing its oxygen atom with a sulfur atom to form thiomorpholine fundamentally alters the molecule's electronic and steric properties[2].
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Causality of Sulfur Substitution: Sulfur is less electronegative and possesses a larger atomic radius (van der Waals volume) than oxygen. This substitution decreases the basicity of the adjacent tertiary amine while significantly increasing the overall lipophilicity (LogP) of the molecule[2]. The enhanced lipophilicity is crucial for driving blood-brain barrier (BBB) penetration in CNS-targeted drugs.
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The 3-Methylbenzyl Moiety: The meta-methyl substitution on the benzyl ring provides specific steric bulk that can lock the conformation of the molecule within a receptor's binding pocket. Furthermore, it protects the aromatic ring from rapid para-hydroxylation by cytochrome P450 enzymes, a common metabolic liability, while facilitating robust π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine)[2].
Fig 1: Structure-property relationships driving ADME and target affinity.
Physicochemical Properties
Understanding the baseline physical and chemical parameters of 4-(3-Methylbenzyl)thiomorpholine is essential for formulation, handling, and downstream synthetic planning. The compound is typically isolated as a stable solid at room temperature[1].
| Property | Value | Reference / Source |
| Chemical Name | 4-(3-Methylbenzyl)thiomorpholine | [Ontosight][1] |
| CAS Registry Number | 414882-72-7 | [Ontosight][1], [BLDPharm][3] |
| Molecular Formula | C12H17NS | [Ontosight][1] |
| Molecular Weight | 205.32 g/mol | [Ontosight][1] |
| Physical State | Solid (at standard conditions) | [Ontosight][1] |
| Predicted LogP | ~2.8 - 3.2 | Calculated |
| ChEMBL Identifier | CHEMBL1386987 | [Ontosight][1] |
Chemical Synthesis & Mechanistic Pathways
The synthesis of 4-(3-Methylbenzyl)thiomorpholine is achieved via a highly efficient bimolecular nucleophilic substitution ( SN2 ) reaction between thiomorpholine and 3-methylbenzyl chloride.
Mechanistic Causality:
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Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the carbonate anions highly reactive and free of a solvent shell. This dramatically accelerates the SN2 kinetics compared to protic solvents.
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Base Selection (Potassium Carbonate): K2CO3 acts as an inorganic acid scavenger to neutralize the HCl byproduct generated during alkylation. Because it is insoluble in many organic environments, it does not compete as a nucleophile, preventing unwanted side reactions and ensuring the thiomorpholine nitrogen remains the sole nucleophilic center.
Fig 2: Step-by-step SN2 synthesis workflow for 4-(3-Methylbenzyl)thiomorpholine.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The workflow incorporates mandatory analytical checkpoints (TLC/LC-MS) that must be satisfied before proceeding to the next step, eliminating the risk of premature quenching and complex downstream separations.
Step 1: Reagent Preparation
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Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-methylbenzyl chloride (1.0 equivalent) and anhydrous acetonitrile (0.2 M concentration).
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Add anhydrous potassium carbonate ( K2CO3 , 2.0 equivalents). Causality: Excess base ensures complete neutralization of the evolving HCl, preventing the protonation of the thiomorpholine nucleophile.
Step 2: Reaction Execution & Validation Checkpoint
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Add thiomorpholine (1.2 equivalents) dropwise at room temperature.
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Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.
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Self-Validation Check: After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system and confirm via LC-MS. Do not proceed to Step 3 until the electrophile peak completely disappears and the product mass ( [M+H]+=206.1 ) is dominant.
Step 3: Aqueous Workup
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Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic salts ( KCl , unreacted K2CO3 ).
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Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Causality: The water wash removes any residual acetonitrile and water-soluble impurities, while brine breaks any emulsions and pre-dries the organic layer.
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Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.
Step 4: Purification
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Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes).
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Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to yield 4-(3-Methylbenzyl)thiomorpholine as a solid.
Pharmacological Potential & Scaffold Utility
The 1,4-thiomorpholine moiety is a highly privileged motif encountered in a vast array of bioactive products[4]. Incorporating the 4-(3-Methylbenzyl)thiomorpholine scaffold into drug discovery pipelines offers several distinct pharmacological advantages:
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Metabolic Modulation: While the divalent sulfur atom introduces a unique metabolic profile, it serves as a highly tunable site. Medicinal chemists frequently oxidize the thiomorpholine sulfur to a sulfoxide or sulfone (1,1-dioxide) to drastically alter the compound's hydrogen-bonding capacity, aqueous solubility, and target residence time without changing the core geometry[5].
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Broad-Spectrum Bioactivity: Scaffolds containing the thiomorpholine ring have demonstrated profound efficacy as Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes, anti-inflammatory agents, and antimycobacterial compounds[4].
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Anticancer and Antimicrobial Applications: Ongoing research actively explores compounds derived from 4-(3-methylbenzyl)thiomorpholine for their potent anticancer and antimicrobial properties, leveraging the scaffold's ability to intercalate or bind deeply within hydrophobic protein pockets[1].
References
- 4-(3-methylbenzyl)thiomorpholine Compound Overview - Ontosight.
- Thiomorpholines - BLDpharm.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
- Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Publishing.
- Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry - Thieme E-Journals.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. jchemrev.com [jchemrev.com]
- 3. (Thiomorpholines) | BLDpharm [bldpharm.com]
- 4. Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07916J [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
